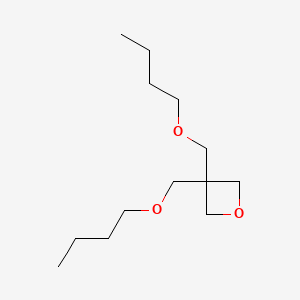

Oxetane, 3,3-bis(butoxymethyl)-

Description

Contextualization within Modern Oxetane (B1205548) Chemistry

The study of oxetanes has gained considerable traction in modern chemistry due to their unique combination of stability and reactivity. acs.org The four-membered ring of oxetane is strained, making it susceptible to ring-opening reactions under certain conditions, a property that is synthetically useful. acs.orgwikipedia.org However, oxetanes are generally more stable than their three-membered epoxide counterparts, particularly under basic conditions. wikipedia.org

The substitution pattern on the oxetane ring plays a crucial role in its stability and reactivity. acs.orgnih.gov Notably, 3,3-disubstituted oxetanes, such as Oxetane, 3,3-bis(butoxymethyl)-, are generally more stable than other substituted versions. acs.orgnih.gov This increased stability allows for their incorporation into complex molecules without succumbing to premature ring-opening. rsc.org The bulky butoxymethyl groups in Oxetane, 3,3-bis(butoxymethyl)- also introduce significant steric hindrance and increase its solubility in nonpolar solvents. vulcanchem.com

Significance in Contemporary Materials Science and Organic Synthesis

The unique characteristics of oxetanes, and specifically 3,3-disubstituted variants, have made them valuable in both materials science and organic synthesis.

In materials science , oxetanes are utilized as monomers in ring-opening polymerization to produce polyethers. ontosight.ai These polymers can be incorporated into various materials such as coatings and adhesives. ontosight.ai The specific properties of the resulting polymer are influenced by the substituents on the oxetane monomer. For instance, the butoxymethyl groups in Oxetane, 3,3-bis(butoxymethyl)- would likely result in a more hydrophobic and flexible polymer compared to polymers derived from less substituted oxetanes.

In organic synthesis , the oxetane ring is considered an important building block. acs.org The ability of the ring to undergo controlled ring-opening reactions allows for the introduction of specific functionalities into a target molecule. utexas.edu Furthermore, the 3,3-disubstitution pattern can act as a bioisostere for gem-dimethyl or carbonyl groups, a strategy employed in medicinal chemistry to enhance the physicochemical properties of drug candidates. acs.orgnih.govnih.gov This substitution can improve metabolic stability, solubility, and lipophilicity. acs.orgnih.gov

Plausible synthetic routes to create Oxetane, 3,3-bis(butoxymethyl)- include the Williamson etherification of a diol precursor followed by intramolecular cyclization, or the functionalization of a pre-formed oxetane ring, such as 3,3-bis(hydroxymethyl)oxetane. vulcanchem.com

Overview of Research Trajectories and Academic Objectives

Current research on oxetanes is largely driven by their potential applications in medicinal chemistry and materials science. acs.orgacs.org A significant academic objective is the development of new and efficient synthetic methods to access a wider variety of substituted oxetanes. rsc.orgorganic-chemistry.orgorganic-chemistry.org The limited commercial availability of diverse oxetane building blocks is a current constraint in the field. acs.org

Future research will likely focus on:

Developing novel catalytic systems for the synthesis and ring-opening of oxetanes. organic-chemistry.org

Exploring the use of oxetanes in the creation of advanced polymers with tailored properties. radtech.org

Further investigating the role of oxetanes as bioisosteres in drug design to optimize pharmacokinetic and pharmacodynamic profiles. acs.orgnih.gov

Expanding the library of available oxetane building blocks to facilitate their broader application in organic synthesis. rsc.org

The study of specific compounds like Oxetane, 3,3-bis(butoxymethyl)- contributes to the fundamental understanding of structure-property relationships within the broader class of oxetanes, paving the way for their innovative application in various scientific fields.

Properties

CAS No. |

1522-91-4 |

|---|---|

Molecular Formula |

C13H26O3 |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

3,3-bis(butoxymethyl)oxetane |

InChI |

InChI=1S/C13H26O3/c1-3-5-7-14-9-13(11-16-12-13)10-15-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

MIJOVJPDTJQYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC1(COC1)COCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Oxetane, 3,3 Bis Butoxymethyl

Established Synthetic Pathways

The creation of Oxetane (B1205548), 3,3-bis(butoxymethyl)- often begins with its precursor, 3,3-Bis(hydroxymethyl)oxetane. This foundational molecule can be synthesized through methods such as the reaction of pentaerythritol (B129877) with diethylcarbonate and a potassium hydroxide (B78521) catalyst. acs.org

Reaction with Butyl Halides

A primary and well-established method for synthesizing Oxetane, 3,3-bis(butoxymethyl)- is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups on 3,3-Bis(hydroxymethyl)oxetane to form alkoxides, which then undergo nucleophilic substitution with a butyl halide, such as butyl bromide or butyl chloride. The use of a strong base is crucial for the deprotonation step.

This classic etherification reaction provides a direct route to the target molecule. The general applicability of the Williamson ether synthesis makes it a versatile tool for preparing a wide range of ethers, including those with the sterically hindered neopentyl-like structure of the 3,3-disubstituted oxetane core.

General Etherification Reactions

Beyond the use of butyl halides, other etherification strategies can be employed for oxetane derivatization. These methods often focus on activating the hydroxyl groups of the precursor to facilitate reaction with a broader range of alkylating agents. While direct etherification is common, alternative approaches might involve the conversion of the hydroxyl groups into better leaving groups to enhance reaction efficiency.

The Williamson etherification remains a fundamental approach for synthesizing oxetane derivatives, including the target compound. acs.org Its reliability and adaptability make it a cornerstone of oxetane chemistry. acs.org

Advanced Synthetic Strategies

The construction and functionalization of the oxetane ring itself are areas of active research, with several advanced strategies being developed to improve efficiency, selectivity, and access to diverse derivatives.

Intramolecular Cyclization

The formation of the oxetane ring is often a challenge due to the inherent ring strain of the four-membered ether. acs.org Intramolecular cyclization, typically through a Williamson ether synthesis-type mechanism, is a common and powerful strategy. acs.orgacs.orgnih.gov This involves a 1,3-dihalo or halo-alcohol precursor that cyclizes upon treatment with a base. acs.org The efficiency of this 4-exo-tet cyclization can be influenced by the nature of the leaving group and the substitution pattern on the acyclic precursor. acs.orgacs.org

For 3,3-disubstituted oxetanes, the synthesis often starts from a substituted dimethyl malonate. acs.org A sequence involving the introduction of a protected hydroxymethyl group, reduction of the esters to a diol, tosylation, and subsequent base-mediated cyclization yields the desired oxetane. acs.org

Stereoselective Synthesis

Achieving stereocontrol in the synthesis of oxetane derivatives is crucial for applications in medicinal chemistry and materials science. researchgate.net Methods for the stereoselective synthesis of oxetanes often rely on the use of chiral starting materials or chiral catalysts. researchgate.netnih.gov For instance, enantioenriched alcohols can be converted to oxetanes with high stereochemical fidelity. nih.govillinois.edu

Researchers have developed stereocontrolled syntheses of 2,4-substituted oxetanes from 1,3-diols. acs.org By selectively manipulating the stereocenters of the diol, specific stereoisomers of the resulting oxetane can be obtained. acs.org This level of control is essential for producing compounds with specific biological activities or material properties.

Solid-Phase Synthesis

Solid-phase synthesis has emerged as a valuable technique for the preparation of libraries of 3,3-disubstituted oxetanes. acs.org This approach involves attaching a precursor molecule to a solid support, such as polystyrene or a PEG resin, and then carrying out the synthetic transformations on the resin-bound substrate. acs.org

A key advantage of solid-phase synthesis is the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. This technique has been successfully applied to the synthesis of 3,3-disubstituted oxetanes via intramolecular cyclization, with the cyclization yields often being higher than the corresponding solution-phase synthesis. acs.org

Regioselective Ring Opening and Functionalization of Substituted Oxetanes

While 3,3-disubstituted oxetanes are generally stable, their ring can be opened under specific conditions, particularly when intramolecular nucleophiles are present. doi.org For instance, β-oxetane carboxylic acids can undergo intramolecular ring-opening and cyclization to form lactones. doi.org

Recent advancements have explored radical-based ring-opening mechanisms, which offer different product outcomes compared to traditional polar mechanisms. thieme-connect.de One such method employs zirconocene (B1252598) and photoredox catalysis to homolytically cleave the C–O bond of the oxetane ring. thieme-connect.dethieme-connect.com This approach is notable for its ability to selectively generate the more-substituted alcohols via less-stable radical intermediates, a concept referred to as reverse regioselectivity. thieme-connect.dethieme-connect.com The process is thought to involve the coordination of the oxetane to a Zr(III) species, followed by C–O bond homolysis. thieme-connect.de The resulting carbon radical can then participate in further reactions, such as a 1,5-hydrogen atom transfer, to yield functionalized products like benzylidene acetals. thieme-connect.de

This catalytic system showcases the potential of zirconocene-mediated photocatalysis to achieve unique regioselectivity in the ring-opening of oxetanes, driven by the formation of a strong Zr–O bond. thieme-connect.de

Green Chemistry Approaches in Oxetane, 3,3-bis(butoxymethyl)- Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to oxetane monomers.

Solvent-Free Synthetic Methodologies for Oxetane Monomers

A significant development in green synthesis is the move towards solvent-free reaction conditions. For the preparation of mono- and bis(azidomethyl)oxetanes, a process has been developed that eliminates the need for organic solvents. google.com This method utilizes a phase transfer catalyst (PTC) to transport the azide (B81097) ion from an aqueous phase into the organic phase where the reaction with a mono- or bis-X-oxetane (where X is a leaving group like tosylate or mesylate) occurs. google.com This is particularly noteworthy because the inorganic azide salts have poor solubility in organic media, a factor that would typically slow down such substitution reactions. google.com

The following table summarizes a general solvent-free approach for the synthesis of energetic oxetane monomers:

| Step | Description |

| Reactants | A mono- or bis-X-oxetane (X = tosylate, mesylate, halogen, etc.) is combined with an aqueous solution of a metallic azide. |

| Catalyst | A phase transfer catalyst is used to facilitate the transfer of the azide ion. |

| Reaction | The azide ion, transported into the organic phase, displaces the leaving group on the oxetane precursor. |

| Outcome | Formation of mono- or bis(azidomethyl)oxetanes without the use of organic solvents. google.com |

Catalytic Systems for Enhanced Reaction Efficiency

Catalysis plays a crucial role in enhancing the efficiency and selectivity of oxetane synthesis. Various catalytic systems have been explored for the coupling of carbon dioxide and oxetanes to produce aliphatic polycarbonates, presenting a green alternative for polymer synthesis. rsc.org

In the context of ring-opening reactions, the combination of zirconocene and photoredox catalysis provides a powerful tool for achieving high regioselectivity. thieme-connect.de This dual catalytic system enables the homolytic cleavage of the C–O bond in the oxetane ring, leading to the formation of functionalized alcohol products. thieme-connect.dethieme-connect.com Iron catalysts have also been investigated for promoting C–O bond homolysis in oxetanes, generating a carbon radical that can be trapped by the catalyst for further functionalization. thieme-connect.de

The development of efficient catalytic systems is also vital for the polymerization of oxetane monomers. Cationic polymerization, often initiated by an adduct of a polyhydric alcohol and an acid catalyst like boron trifluoride, is a common method. google.com The catalyst activates the oxetane monomer, which then reacts with other unactivated monomers in a ring-opening propagation step. google.com

The table below outlines key aspects of catalytic systems in oxetane chemistry:

| Catalytic Approach | Application | Key Features |

| Phase Transfer Catalysis | Synthesis of azidomethyl oxetanes | Enables solvent-free conditions by facilitating ion transport between aqueous and organic phases. google.com |

| Zirconocene and Photoredox Catalysis | Regioselective ring-opening | Achieves reverse regioselectivity, leading to more-substituted alcohols via radical intermediates. thieme-connect.dethieme-connect.com |

| Iron Catalysis | Ring-opening functionalization | Promotes C–O bond homolysis to generate carbon radicals for further reactions. thieme-connect.de |

| Acid Catalysis (e.g., BF₃) | Cationic polymerization | Initiates ring-opening polymerization of oxetane monomers to form polyethers. google.com |

| Metal and Metal-Free Catalysts | CO₂/Oxetane Coupling | Used for the synthesis of aliphatic polycarbonates from carbon dioxide and oxetanes. rsc.org |

Polymerization Science of Oxetane, 3,3 Bis Butoxymethyl

Homopolymerization Studies of Oxetane (B1205548), 3,3-bis(butoxymethyl)-

The homopolymerization of oxetane, 3,3-bis(butoxymethyl)-, a 3,3-disubstituted oxetane, is a key process for the synthesis of polyethers with specialized properties. The bulky butoxymethyl groups influence the polymerization kinetics and the characteristics of the resulting polymer.

Cationic Ring-Opening Polymerization (CROP) Kinetics and Mechanisms

Cationic ring-opening polymerization (CROP) is the primary method for polymerizing oxetanes due to the high basicity of the oxygen atom in the oxetane ring. iaea.org The reactivity of oxetane monomers in CROP is influenced by basicity, ring strain, and steric factors. iaea.org While oxetanes have a slightly lower ring strain (107 kJ/mol) compared to epoxides (114 kJ/mol), they possess a significantly higher basicity, which generally makes them more reactive in CROP. iaea.org

The mechanism of CROP for oxetanes typically involves initiation, propagation, and termination steps. The initiation step involves the formation of a tertiary oxonium ion by the reaction of the oxetane monomer with a cationic initiator, such as a strong protic acid or a Lewis acid. nih.govradtech.org The propagation then proceeds via an SN2 displacement reaction where the monomer attacks the active center. iaea.org For some 3,3-disubstituted oxetanes, the rate-determining step can be the ring-opening of the stable tertiary oxonium ion intermediate. radtech.org

The polymerization kinetics of 3,3-disubstituted oxetanes can sometimes exhibit an induction period. radtech.org This can be addressed by increasing the polymerization temperature, copolymerizing with more reactive monomers like epoxides, or using free-radical photoinitiators as synergists. radtech.org

Anionic Ring-Opening Polymerization of Related Oxetane Monomers

While cationic polymerization is more common for oxetanes, anionic ring-opening polymerization (AROP) has been successfully applied to certain oxetane monomers, particularly those with activating groups. For instance, the AROP of oxetanes containing hydroxyl groups, such as (3-methyl-3-hydroxymethyl)oxetane and (3-ethyl-3-hydroxymethyl)oxetane, has been achieved using a potassium tert-butoxide and 18-crown-6-ether complex as a catalyst. radtech.org This method has also been extended to the synthesis of hyperbranched polyethers through the anionic ring-opening polymerization of 3,3-bis(hydroxymethyl)oxetane. researchgate.net

The development of AROP for oxetanes has expanded the range of accessible polymer architectures. For example, amphiphilic block copolymers of poly(ethylene oxide) and polyoxetane have been synthesized via AROP using a tetraoctylammonium bromide/trialkylaluminum initiating system. rsc.orgrsc.org This approach allows for the controlled synthesis of polyoxetanes with defined molar masses and narrow molar mass distributions. rsc.org

Copolymerization Strategies for Tailored Polyoxetanes

Copolymerization offers a versatile strategy to modify the properties of polyoxetanes, including their thermal stability, solubility, and energetic characteristics.

Cationic Copolymerization with Co-monomers (e.g., Epoxides, Other Cyclic Ethers)

Cationic copolymerization of oxetanes with other cyclic ethers, such as epoxides and tetrahydrofuran (B95107), is a common method to tailor the properties of the resulting polyethers. nih.govacs.org The reactivity ratios of the comonomers play a crucial role in determining the copolymer composition and microstructure. For instance, in the copolymerization of oxetanes and epoxides, the higher reactivity of epoxides can lead to the formation of block-like structures if the monomers are not added simultaneously. radtech.org The copolymerization of oxetanes with cyclic anhydrides, catalyzed by organobase catalysts, can produce polyesters with varying glass transition temperatures. acs.orgacs.org

Development of Hyperbranched Polyether Copolymers

Hyperbranched polymers, characterized by their highly branched, three-dimensional structure, can be synthesized from AB2-type monomers. rsc.orgrsc.orgresearchgate.net In the context of oxetanes, monomers like 3,3-bis(hydroxymethyl)oxetane can act as AB2 monomers in cationic polymerization, leading to highly branched polyethers. researchgate.net The degree of branching in these copolymers can be controlled by copolymerizing with monomers like 3-ethyl-3-(hydroxymethyl)oxetane, which predominantly forms linear units. researchgate.net The synthesis of hyperbranched polysiloxanes has also been reported, demonstrating the versatility of this approach. researchgate.net

Integration with Energetic Monomers for Specialized Polymeric Materials

Oxetane derivatives are frequently used in the synthesis of energetic polymers, which serve as binders and plasticizers in propellant and explosive formulations. wikipedia.org Copolymerization of non-energetic oxetanes with energetic monomers like 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) or 3-nitratomethyl-3-methyloxetane (NIMMO) allows for the fine-tuning of the energetic and mechanical properties of the resulting materials. nih.govdtic.milosti.gov For example, energetic thermoplastic elastomers have been prepared by synthesizing ABn block copolymers with a hard block of poly(BAMO) and a soft block based on other energetic oxetane monomers. dtic.mil The synthesis of these energetic copolymers is often carried out via cationic polymerization using initiators like triisobutylaluminium–water. nih.govgoogle.com

Photoinitiated Polymerization and Curing Mechanisms

Photoinitiated cationic polymerization is a cornerstone of curing technologies for oxetane-based systems. This process relies on the generation of a strong protic or Lewis acid upon exposure to light, which then initiates the ring-opening polymerization of the oxetane monomer. For a difunctional monomer like Oxetane, 3,3-bis(butoxymethyl)-, this process leads to the formation of a highly cross-linked, three-dimensional polyether network, yielding a solid, durable material.

UV/Electron Beam (EB) Curing of Oxetane, 3,3-bis(butoxymethyl)- Systems

The curing of systems containing Oxetane, 3,3-bis(butoxymethyl)- can be initiated by ultraviolet (UV) or electron beam (EB) radiation. Both methods are highly efficient and produce solvent-free, rapidly cured materials. radtech.org

UV Curing: In UV curing, the formulation contains a photo-acid generator (PAG), such as a triarylsulfonium or diaryliodonium salt. Upon absorption of UV light, the PAG undergoes photolysis to produce a strong acid. This acid protonates the oxygen atom of the oxetane ring, activating it for nucleophilic attack by another monomer unit. This initiates the cationic ring-opening polymerization (CROP) process. The polymerization of 3,3-disubstituted oxetanes can be markedly accelerated by combining them with other monomers in hybrid systems. radtech.org The reaction proceeds chain-wise, leading to the formation of long polyether chains. Given that Oxetane, 3,3-bis(butoxymethyl)- has two oxetane rings, each polymer chain will also contain pendant oxetane groups that can be opened, leading to a cross-linked structure.

Electron Beam (EB) Curing: EB curing does not typically require a photoinitiator. The high-energy electrons directly ionize the monomer and other molecules in the system, generating cationic species that can initiate the ring-opening polymerization. nih.gov EB irradiation can cause significant cross-linking, enhancing molecular mass and ultimately forming a robust 3D network. nih.gov This method is particularly effective for curing thick or pigmented samples where UV light penetration is limited.

The table below illustrates typical curing characteristics for 3,3-disubstituted oxetane systems, which are expected to be comparable for Oxetane, 3,3-bis(butoxymethyl)-.

| Curing Parameter | Typical Value/Observation | Influencing Factors |

| Monomer Conversion | 70-95% | Initiator type and concentration, irradiation dose/intensity, temperature, co-monomers. radtech.org |

| Polymerization Rate | Moderate to high; often accelerated by heat or co-monomers. | Monomer structure, presence of accelerating agents (e.g., epoxides). radtech.org |

| Initiators (UV) | Triarylsulfonium salts, Diaryliodonium salts. | Desired wavelength sensitivity, formulation compatibility. |

| EB Dose | 50-150 kGy | Desired degree of cure, material thickness. nih.gov |

| Note: This data is representative of 3,3-disubstituted oxetane monomers and is provided for illustrative purposes due to the lack of specific data for Oxetane, 3,3-bis(butoxymethyl)- in the searched sources. |

Understanding Cross-linking Network Formation in Cured Materials

The final properties of a cured material are dictated by the structure of its polymer network. For difunctional monomers like Oxetane, 3,3-bis(butoxymethyl)-, polymerization creates a three-dimensional network of interconnected polyether chains. The formation of this network is crucial for achieving desirable mechanical and thermal properties.

The process begins with the initiation of polymerization at one of the two oxetane rings on a monomer molecule. As the polymer chain grows, the pendant oxetane ring on each monomer unit represents a potential branching and cross-linking site. Another polymer chain can react with this pendant group, linking two chains together. This process, repeated throughout the material, builds the network structure.

The density of this cross-linking can be controlled by several factors:

Initiator Concentration: Higher initiator concentrations can lead to a larger number of shorter polymer chains, potentially altering the network structure.

Curing Conditions: Temperature and radiation dose can affect the rate of polymerization and the mobility of growing chains, influencing the efficiency of the cross-linking reactions.

Co-monomers: The addition of monofunctional oxetanes can reduce the cross-link density by terminating a chain's growth at that point, while the inclusion of monomers with higher functionality can increase it. The addition of co-monomers like diglycidylether of bisphenol A epoxy resin has been shown to significantly improve the conversion and thermal properties of cured oxetane systems. radtech.org

The investigation of analogous systems, such as the curing of poly(3,3-bis-azidomethyl oxetane), reveals that the formation of the cross-linked network is a complex process where reaction energy barriers and steric effects play a significant role. nih.gov The presence of cross-linking agents facilitates the formation of the network structure. nih.gov

| Property | Influence of Cross-linking | Expected Effect for Cured Oxetane, 3,3-bis(butoxymethyl)- |

| Glass Transition Temp. (Tg) | Increases with cross-link density. | A higher degree of cure will result in a higher Tg. |

| Young's Modulus | Increases with cross-link density. | The material will become stiffer and more rigid with increased cross-linking. radtech.org |

| Thermal Stability | Generally increases with cross-link density. | Higher decomposition temperatures are expected for highly cross-linked networks. radtech.org |

| Solvent Resistance | Increases significantly with cross-linking. | The cured material is expected to be insoluble in most solvents. |

| Note: These relationships are fundamental principles in polymer science and are applicable to the cross-linking of Oxetane, 3,3-bis(butoxymethyl)-. Specific values are dependent on the final formulation and curing conditions. |

Dual-Curing Photoresist Formulations Utilizing Oxetane Pendant Groups

Dual-curing systems utilize two distinct polymerization mechanisms to achieve superior properties compared to single-cure systems. Oxetane groups are valuable components in such formulations, particularly in photoresists for applications like microelectronics and 3D printing. radtech.org

A common strategy involves creating a polymer backbone, such as a polyacrylate, with pendant oxetane groups. This can be achieved by copolymerizing a monomer like methyl methacrylate (B99206) with an acrylate (B77674) monomer that contains an oxetane group. While a specific acrylate of Oxetane, 3,3-bis(butoxymethyl)- is not detailed in the searched literature, the principle remains applicable.

In such a system, the formulation would contain both a free-radical photoinitiator and a cationic photoinitiator (PAG).

Free-Radical Polymerization: Upon exposure to UV light, the free-radical initiator activates the acrylate components, causing them to polymerize rapidly. This first curing stage forms a solid, tack-free surface.

Cationic Polymerization: Simultaneously or subsequently, the PAG generates acid, initiating the slower cationic ring-opening polymerization of the pendant oxetane groups. This second stage promotes enhanced adhesion, reduces volume shrinkage, and improves the thermal and mechanical properties of the final cured material.

This dual-cure approach leverages the high speed of free-radical chemistry with the high performance and low shrinkage of cationic polymerization.

| Feature | Free-Radical Cure (Acrylate) | Cationic Cure (Oxetane) | Combined Dual-Cure Benefit |

| Initiation | Free-radical photoinitiator | Photo-acid generator (PAG) | Two distinct, non-interfering cure chemistries. |

| Cure Speed | Very fast | Slower, can continue after light is removed ("dark cure"). | Rapid initial solidification with post-cure property enhancement. |

| Oxygen Inhibition | Susceptible | Not inhibited by oxygen. | Allows for curing in air without inerting. |

| Shrinkage | High | Low | Reduced overall volume shrinkage and stress. |

| Adhesion | Moderate | Excellent | Superior adhesion to various substrates. |

| Note: This table describes the general characteristics and advantages of dual-curing systems that incorporate oxetane functionalities. |

Advanced Materials and Engineering Applications of Oxetane, 3,3 Bis Butoxymethyl Based Polymers

High-Performance Coatings and Protective Layers

Polymers based on Oxetane (B1205548), 3,3-bis(butoxymethyl)- are utilized in the formulation of high-performance coatings, particularly those cured by ultraviolet (UV) light. The cationic ring-opening polymerization of the oxetane monomer is not inhibited by oxygen, which is a significant advantage over radical polymerization systems commonly used in coatings. This feature contributes to a faster and more efficient curing process.

The incorporation of the butoxymethyl groups influences the final properties of the coating. These bulky, flexible side chains can enhance the polymer's solubility in nonpolar solvents and increase its hydrophobicity, leading to coatings with improved water resistance. When combined with other resins, such as epoxies, oxetane-based polymers can significantly enhance the cure rate and the durability of the final coating. For instance, the combination of POSS (Polyhedral Oligomeric Silsesquioxane) with bis-oxetanes results in coatings with enhanced hardness (up to 9H) and transparency. hybridplastics.com The polyether backbone resulting from the polymerization contributes to the chemical resistance and thermal stability of the protective layer.

Table 1: Properties of Oxetane-Based UV Coatings

| Property | Benefit | Source |

| Cationic Cure Mechanism | No oxygen inhibition, rapid curing. | ube.com |

| Low Curing Shrinkage | Improved dimensional stability and adhesion. | ube.com |

| Enhanced Durability | Increased hardness and solvent resistance. | hybridplastics.com |

| High Transparency | Suitable for clear coats and optical applications. | hybridplastics.com |

Development of Thermosetting Resins with Enhanced Mechanical Properties

The ring-opening polymerization of Oxetane, 3,3-bis(butoxymethyl)- leads to the formation of cross-linked, thermosetting resins. The structure of the monomer plays a crucial role in determining the mechanical properties of the resulting thermoset. The polyether backbone provides inherent flexibility, while the density of cross-linking can be controlled to tailor the rigidity and strength of the material.

While specific data for polymers of 3,3-bis(butoxymethyl)oxetane is limited, studies on analogous structures like poly[3,3-bis(ethoxymethyl) oxetane] (poly(BEMO)) and poly[3,3-bis(azidomethyl) oxetane] (poly(BAMO)) provide valuable insights. dtic.mil The crystallization behavior of these polymers significantly impacts their mechanical performance. For example, poly(BEMO) exhibits two crystal modifications, and its melting temperature can range from 70°C to 90°C depending on the thermal history. dtic.mil The equilibrium melting temperature for poly(BEMO) has been determined to be 125°C. dtic.mil Such semi-crystalline thermosets can offer a combination of toughness and stiffness, making them suitable for applications requiring robust mechanical performance. The bulky butoxymethyl side chains in poly[3,3-bis(butoxymethyl)oxetane] would likely reduce the crystallinity compared to smaller side-chain analogues, resulting in a more amorphous and potentially more flexible resin.

Table 2: Thermal and Mechanical Properties of Analogous Polyoxetanes

| Polymer | Equilibrium Melting Temp (Tm*) | Enthalpy of Fusion (ΔHf) | Crystallinity (%) | Source |

| Poly(BEMO) | 125°C | 2.25 kcal/mol | 55-60% | dtic.mil |

| Poly(BAMO) | 128°C | 12.8 kcal/mol | 13-30% | dtic.mil |

Adhesives with Controlled Bonding Interactions

The structure of Oxetane, 3,3-bis(butoxymethyl)- makes it a candidate for formulating advanced adhesives. The polymerization process itself offers a key advantage: low shrinkage during curing, which minimizes stress at the adhesive-substrate interface and improves bond strength. ube.com The polyether backbone of the resulting polymer can form strong adhesive interactions with a variety of substrates, particularly polar surfaces.

Research on hyperbranched polyoxetanes synthesized from monomers like 3-ethyl-3-(hydroxymethyl)oxetane demonstrates good adhesion to polar materials. nih.gov For these systems, the work of adhesion was measured to be in the range of 101-105 mJ/m², with bond-line tensile shear strengths between 0.39 and 1.32 MPa. nih.gov The presence of butoxymethyl side chains in polymers of Oxetane, 3,3-bis(butoxymethyl)- would increase the non-polar character of the adhesive, allowing for controlled bonding interactions. This allows for the tuning of adhesive properties to match specific substrates, potentially improving adhesion to less polar surfaces while maintaining good bonding with more traditional materials.

Energetic Polymer Binders in Propellant Formulations

While Oxetane, 3,3-bis(butoxymethyl)- itself is not an energetic material due to the lack of explosophoric groups (like azido (B1232118) or nitro groups), its structural backbone is highly relevant to the field of energetic materials. Many high-performance energetic binders are based on the polyoxetane structure, derived from monomers such as 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-nitratomethyl-3-methyloxetane (NIMMO). dtic.milnih.gov These energetic polymers serve as a matrix to bind explosive ingredients in solid rocket propellants and polymer-bonded explosives. dtic.milmdpi.com

Novel Materials for Advanced Lithography and Optical Devices

The cationic ring-opening polymerization of oxetanes is a key enabling technology for applications in advanced lithography and the fabrication of optical devices. One of the most significant advantages of oxetane-based photopolymers is their extremely low volume shrinkage upon polymerization. ube.com This high dimensional stability is critical in photolithography, where precise replication of patterns is paramount.

Polymers of Oxetane, 3,3-bis(butoxymethyl)- can be formulated into photoresists that are sensitive to UV light. When exposed through a mask, the monomer polymerizes, creating a stable, cross-linked structure that is resistant to subsequent chemical etching steps. The butoxymethyl side chains can improve the solubility of the unexposed monomer in developer solutions, allowing for clean and precise pattern development. Furthermore, the resulting polyether network often possesses a high refractive index and good transparency, making it suitable for the fabrication of optical components like waveguides and microlenses. The ability to be cured with UV/LED sources makes it compatible with modern, high-speed manufacturing processes. specialchem.com

Functional Polymers for Chemical Modification and Surface Science

The inherent reactivity of the strained oxetane ring makes Oxetane, 3,3-bis(butoxymethyl)- a valuable building block for creating functional polymers. The primary method of functionalization is through ring-opening polymerization, which creates a stable polyether backbone. The properties of this polymer are heavily influenced by the pendant butoxymethyl groups.

These bulky, aliphatic side chains render the polymer surface more hydrophobic compared to polyoxetanes with hydroxyl or shorter alkoxy groups. This property can be exploited in surface science to create water-repellent surfaces or to control interfacial properties in multi-material systems. While the butoxymethyl groups themselves are relatively inert, the polyether backbone can be designed to incorporate other functional groups by copolymerizing Oxetane, 3,3-bis(butoxymethyl)- with other oxetane monomers bearing reactive handles. This strategy allows for the synthesis of a wide range of functional polymers with tailored surface energies, chemical reactivities, and physical properties for applications ranging from biocompatible coatings to specialized membranes.

Medicinal Chemistry and Drug Discovery Research Implications

Oxetane (B1205548), 3,3-bis(butoxymethyl)- as a Bioisosteric Replacement in Drug Design

Bioisosteric replacement is a key strategy in medicinal chemistry where a specific functional group in a biologically active compound is replaced by another with similar spatial and electronic characteristics to enhance desired properties. The oxetane ring, particularly in a 3,3-disubstituted pattern, has been validated as an effective surrogate for common chemical groups like carbonyls and gem-dimethyl groups. nih.govacs.org

The oxetane moiety is an effective bioisostere for the carbonyl group. nih.govenamine.net It possesses a comparable dipole moment, hydrogen-bonding ability, and lone pair spatial orientation, which allows it to mimic the interactions of a ketone or amide with a biological target. acs.orgnih.gov A primary advantage of this replacement is the potential to enhance metabolic stability. Carbonyl groups can be susceptible to enzymatic reduction or other metabolic pathways that lead to rapid clearance of a drug. Replacing a metabolically labile carbonyl with a robust oxetane ring can circumvent these degradation pathways, thereby improving the compound's pharmacokinetic profile. acs.orgenamine.net

Studies have shown that oxetane analogues of ketones can lead to significantly improved metabolic stability and increased three-dimensionality while maintaining necessary biological interactions. acs.orgacs.org For instance, the replacement of a carbonyl with an oxetane in certain heterocyclic compounds resulted in a considerable improvement in intrinsic clearance rates in research settings. acs.org This strategy offers a path to design compounds with greater stability against enzymatic degradation without sacrificing bioactivity. acs.org

The oxetane ring serves as an excellent, more polar isostere for the gem-dimethyl group. nih.govacs.org It occupies a similar molecular volume and spatial arrangement but significantly reduces lipophilicity (logP/logD) due to the polar oxygen atom. nih.govacs.org Pioneering research demonstrated that this substitution can effectively shield metabolically vulnerable positions from enzymatic attack while simultaneously improving aqueous solubility. nih.govacs.org In some cases, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context, while also reducing the rate of metabolic degradation. researchgate.netacs.org

| Feature Comparison: Bioisosteric Replacement | Original Group | Oxetane Replacement | Key Advantage of Oxetane |

| Volume/Size | gem-Dimethyl | Similar | Maintains steric profile |

| Lipophilicity (logP) | Increases | Decreases | Improves aqueous solubility |

| Metabolic Stability | Blocks oxidation | Blocks oxidation | Less lipophilic, potentially better ADME |

| Hydrogen Bonding | Carbonyl (Acceptor) | Similar (Acceptor) | Maintains key interactions |

| Metabolic Liability | Carbonyl (Reducible) | More Robust | Resists metabolic degradation |

Strategic Influence on Physicochemical Properties for Pharmacological Optimization

The incorporation of an oxetane ring is a deliberate tactic to fine-tune the physicochemical properties of a drug molecule. nih.govacs.org These modifications are critical for optimizing a compound's journey through the body and its interaction with the biological target.

Numerous drug discovery campaigns have successfully used oxetanes to solve solubility issues. acs.org The replacement of non-polar groups (like gem-dimethyl or cyclohexyl) with an oxetane has consistently led to lower LogD values and higher solubility, which are often linked to improved pharmacokinetic profiles. nih.govacs.org For example, swapping a cyclohexyl group for an oxetane in a series of γ-secretase inhibitors resulted in a significant improvement in both metabolic stability and lipophilicity. acs.org

The stability of a drug candidate is paramount. The oxetane ring itself is generally robust, although its stability can be influenced by its substitution pattern. nih.gov Notably, 3,3-disubstituted oxetanes, such as the core scaffold of Oxetane, 3,3-bis(butoxymethyl)-, are considered more stable than other substitution patterns. nih.govacs.org

Introducing an oxetane can alter a molecule's metabolic fate. By replacing metabolically vulnerable groups, the oxetane directs metabolism away from pathways that lead to rapid inactivation or the formation of toxic byproducts. nih.govacs.org Studies have shown that oxetane-containing compounds often exhibit improved metabolic stability in liver microsome assays compared to their non-oxetane counterparts. acs.org This increased stability can lead to a longer half-life and a better therapeutic window for the drug candidate. nih.govacs.org

Many drug molecules contain basic amine groups, which are often essential for target binding but can also lead to liabilities such as poor selectivity or off-target effects (e.g., hERG inhibition). nih.govacs.org The pKa of these amines, which determines their ionization state at physiological pH, is a critical property to control.

The oxetane ring exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby basic functional groups. nih.gov Placing an oxetane at different positions relative to an amine provides a predictable way to modulate its basicity. nih.gov

| Proximity of Oxetane to Amine | Approximate pKa Reduction |

| α (alpha) | 2.7 units |

| β (beta) | 1.9 units |

| γ (gamma) | 0.7 units |

| δ (delta) | 0.3 units |

| Data sourced from research on the inductive effects of the oxetane ring. nih.gov |

This pKa-lowering effect has been used strategically in drug design. For example, in the development of kinase inhibitors, introducing an oxetane substituent reduced a compound's pKa from 7.6 to 5.0. acs.org This modification successfully mitigated cardiac toxicity associated with high basicity while maintaining potent activity and improving plasma clearance. acs.org

Conformational Control and Three-Dimensionality in Drug-Target Interactions

The introduction of the oxetane ring into a molecule imparts a significant degree of three-dimensionality, a characteristic increasingly sought after in drug discovery to improve target selectivity and potency while minimizing off-target effects. nih.govnih.gov The 3,3-disubstitution pattern, as seen in Oxetane, 3,3-bis(butoxymethyl)- , plays a crucial role in dictating the molecule's spatial arrangement and conformational preferences.

Furthermore, the oxetane ring itself is not perfectly planar, and the presence of bulky 3,3-disubstituents influences its pucker, further contributing to the molecule's defined conformation. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.

The 3,3-disubstitution pattern is also recognized for enhancing the stability of the oxetane ring compared to other substitution patterns. nih.govacs.org This increased stability is critical for a potential drug candidate, ensuring the structural integrity of the scaffold under physiological conditions.

The use of 3,3-disubstituted oxetanes as isosteres for gem-dimethyl or carbonyl groups is a well-established strategy in medicinal chemistry. acs.orgacs.org Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can improve aqueous solubility and metabolic stability without significantly altering the steric profile. acs.org The ether linkages in the butoxymethyl substituents of Oxetane, 3,3-bis(butoxymethyl)- could further influence solubility and hydrogen bonding capabilities.

| Structural Feature | Implication in Drug-Target Interactions | Reference |

|---|---|---|

| 3,3-Disubstituted Oxetane Core | Imparts significant three-dimensionality, moving away from flat molecular structures. | nih.govnih.gov |

| Conformational Rigidity | Reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. | nih.gov |

| Isosteric Replacement | Can act as a surrogate for gem-dimethyl or carbonyl groups to improve physicochemical properties like solubility and metabolic stability. | acs.orgacs.org |

| Enhanced Stability | The 3,3-disubstitution pattern generally confers greater stability to the oxetane ring. | nih.govacs.org |

Development of Novel Oxetane-Containing Pharmaceutical Agents

The unique properties of the oxetane motif have led to its incorporation into a number of approved drugs and clinical candidates. nih.gov The oxetane ring can be found in various therapeutic agents, where it often contributes to improved efficacy and better pharmacokinetic profiles. For instance, the oxetane-containing natural product Paclitaxel and its semi-synthetic derivatives are vital chemotherapeutic agents. nih.gov

In more recent drug discovery programs, the deliberate introduction of an oxetane moiety has been used to overcome specific challenges. For example, replacing a gem-dimethyl group with an oxetane has been shown to enhance aqueous solubility and reduce lipophilicity, which are desirable attributes for oral drug candidates. acs.org Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can modulate the pKa of nearby basic groups, a feature that can be exploited to fine-tune a drug's properties.

While the general utility of the 3,3-disubstituted oxetane scaffold in medicinal chemistry is well-documented, a review of the current scientific literature does not indicate that Oxetane, 3,3-bis(butoxymethyl)- itself is a component of any known or developing pharmaceutical agents. The research and application appear to be more focused on other derivatives of the 3,3-disubstituted oxetane core, such as those containing amino or other functional groups that are more amenable to facile chemical modifications common in drug development. acs.org

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural confirmation of 3,3-bis(butoxymethyl)oxetane. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H-NMR: The proton NMR spectrum of 3,3-bis(butoxymethyl)oxetane exhibits characteristic signals corresponding to the different proton groups within the molecule. The methylene (B1212753) protons of the oxetane (B1205548) ring typically appear as a singlet, while the protons of the butoxymethyl side chains show distinct multiplets.

¹³C-NMR: The carbon-13 NMR spectrum provides further structural verification by identifying the unique carbon environments. Key signals include those for the quaternary carbon and the methylene carbons of the oxetane ring, as well as the carbons of the butoxy and methyl groups in the side chains.

A representative assignment of the ¹³C-NMR spectral data for 3,3-bis(butoxymethyl)oxetane is presented in the table below.

| Carbon Atom | Chemical Shift (ppm) |

| Quaternary C of oxetane ring | 43.1 |

| CH₂ of oxetane ring | 76.5 |

| O-CH₂ (butoxymethyl) | 72.4 |

| O-CH₂-CH₂ (butoxymethyl) | 32.1 |

| CH₂-CH₃ (butoxymethyl) | 19.5 |

| CH₃ (butoxymethyl) | 14.0 |

This table presents typical chemical shift values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Compositional Analysis

Mass spectrometry is employed to confirm the molecular weight and elemental composition of 3,3-bis(butoxymethyl)oxetane and to analyze the resulting polymers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of the volatile monomer. GC separates the compound from any impurities, and the subsequent mass spectrum provides its molecular weight and a characteristic fragmentation pattern that can be used for identification.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): For the analysis of the polymer, MALDI-TOF MS is a powerful tool. It allows for the determination of the molecular weight distribution of the polymer chains, providing information on the average molecular weight and the polydispersity of the sample.

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in 3,3-bis(butoxymethyl)oxetane and for monitoring the progress of its polymerization.

The FTIR spectrum of the monomer is characterized by the presence of a prominent absorption band corresponding to the ether linkage of the oxetane ring, typically observed around 980 cm⁻¹. Other significant bands include those for the C-H stretching and bending vibrations of the alkyl chains.

During polymerization, the disappearance of the oxetane ring's characteristic absorption band can be monitored in real-time to follow the reaction kinetics. This provides valuable data on the rate and extent of the polymerization process.

Thermal Analysis Methods for Polymerization and Curing Assessment

Thermal analysis techniques are critical for evaluating the polymerization behavior and thermal stability of materials derived from 3,3-bis(butoxymethyl)oxetane.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with the polymerization of the monomer. This allows for the determination of the enthalpy of polymerization and the glass transition temperature (Tg) of the resulting polymer. Photo-DSC, a variation of the technique, is particularly useful for studying photochemically initiated polymerization, providing insights into the curing process upon exposure to light.

Chromatographic Techniques for Purity and Reaction Progress Monitoring

Chromatographic methods are essential for assessing the purity of the 3,3-bis(butoxymethyl)oxetane monomer and for characterizing the molecular weight of the polymer.

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for determining the purity of the monomer. It can separate the target compound from any unreacted starting materials or byproducts, allowing for accurate quantification of its purity.

Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is the primary technique used to determine the molecular weight distribution of the polymer. By separating the polymer chains based on their hydrodynamic volume, SEC provides data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Rheological and Dynamic Mechanical Analysis (DMA) for Polymer Network Properties

Rheological and dynamic mechanical analyses are employed to characterize the viscoelastic properties of the polymers formed from 3,3-bis(butoxymethyl)oxetane. These properties are crucial for understanding the material's behavior under stress and as a function of temperature.

Rheology: The study of the flow and deformation of the polymer provides information on its viscosity and modulus. This is particularly important for applications where the material will be subjected to mechanical stress.

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties of the polymer as a function of temperature, time, and frequency. This technique can determine the glass transition temperature (Tg) and provides detailed information about the storage modulus, loss modulus, and damping properties of the material, which are indicative of the polymer network's structure and performance.

X-ray Diffraction for Crystal and Molecular Structure Elucidation

X-ray diffraction can be used to investigate the crystalline structure of the polymer. While many oxetane-based polymers are amorphous, this technique can reveal any crystalline domains that may be present, which can significantly influence the material's mechanical and thermal properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Oxetane (B1205548) Ring Strain and Reactivity

The four-membered oxetane ring is characterized by significant ring strain, a key determinant of its reactivity. The endocyclic angles in an unsubstituted oxetane ring deviate considerably from the ideal tetrahedral angle, resulting in a ring strain of approximately 25.5 kcal/mol. beilstein-journals.orgnih.gov This is comparable to the strain in epoxides (27.3 kcal/mol) and significantly higher than that in the five-membered tetrahydrofuran (B95107) ring (5.6 kcal/mol). beilstein-journals.orgnih.gov This inherent strain makes the oxetane ring susceptible to ring-opening reactions, a characteristic that is harnessed in polymerization processes.

The introduction of substituents at the 3-position, as in "Oxetane, 3,3-bis(butoxymethyl)-", can further influence the ring's conformation and reactivity. While unsubstituted oxetane has a small puckering angle of 8.7°, substituents can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. beilstein-journals.orgacs.org For instance, X-ray crystallographic studies of other substituted oxetanes have shown increased puckering angles. acs.org

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reaction mechanisms of oxetanes. nih.gov DFT calculations can be used to optimize molecular structures, calculate single-point energies, and identify transition state structures, providing a detailed picture of reaction pathways and activation energies. nih.gov For example, in studies of related oxetane systems, DFT has been used to investigate curing and cross-linking mechanisms, showing good agreement with experimental data. nih.gov

Molecular Dynamics (MD) Simulations of Polymerization and Cross-linking Processes

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic processes of polymerization and cross-linking of oxetane-based materials. These simulations can model the time evolution of a system of molecules, providing insights into the mechanisms and kinetics of these complex reactions.

For instance, accelerated ReaxFF MD simulations have been used to investigate the cross-linking processes in systems containing oxetane-like polymers. nih.gov These simulations reveal that cross-linking reactions can occur on the femtosecond timescale, initiated when molecules come into close proximity with sufficient energy. nih.gov By analyzing the trajectories of the atoms, researchers can visualize the formation of the cross-linked network. nih.gov

MD simulations are also valuable for predicting the physical and mechanical properties of the resulting polymers. By simulating the behavior of the polymer chains, it is possible to calculate properties such as density, glass transition temperature, and elastic moduli, which are crucial for material applications. nih.gov

Structure-Reactivity and Structure-Property Relationships through Computational Modeling

Computational modeling plays a pivotal role in establishing relationships between the molecular structure of oxetane derivatives and their resulting reactivity and properties. By systematically modifying the structure of the molecules in silico, researchers can predict how these changes will affect the material's behavior.

For example, computational studies on nitramino oxetane polymers have demonstrated the influence of pendant chain structures on their energetic and mechanical properties. nih.gov These studies have shown that certain functional groups can be favorable or unfavorable for properties like enthalpy of formation, density, and elastic moduli. nih.gov Such insights are invaluable for the rational design of new polymers with tailored properties.

The use of 3,3-disubstituted oxetanes as replacements for gem-dimethyl groups in medicinal chemistry is a prime example of structure-property relationship-driven design. acs.org Computational studies have supported the hypothesis that the oxetane ring can act as a conformational lock or a hydrogen-bond acceptor, influencing the pharmacokinetic properties of a molecule. acs.org

Conformational Analysis and Intermolecular Interactions of Oxetane Moieties

The conformation of the oxetane ring and the intermolecular interactions it engages in are critical to its function in various applications. The puckered nature of the oxetane ring is a key conformational feature. beilstein-journals.orgacs.org The degree of puckering can be influenced by the substituents on the ring. acs.org

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the properties of materials containing oxetane moieties. For example, the oxygen atom in the oxetane ring can act as a hydrogen bond acceptor. acs.org The nature and strength of these interactions can be investigated using computational methods, which can provide information on interaction energies and geometries.

Future Research Directions and Emerging Trends

Design and Synthesis of Next-Generation Oxetane (B1205548), 3,3-bis(butoxymethyl)- Analogues

The development of new "Oxetane, 3,3-bis(butoxymethyl)-" analogues is a cornerstone of future research, aiming to fine-tune material properties by modifying the molecular structure. Key research efforts will likely focus on:

Introducing Diverse Functional Groups: Scientists are exploring the incorporation of various functionalities onto the oxetane ring to impart specific properties. For instance, attaching azido (B1232118) groups can enhance energetic performance for applications in propellants and explosives. doi.orgnih.gov The synthesis of oxetanes with hydroxyl, amino, and carboxylic acid residues provides handles for further functionalization, expanding the chemical space of accessible polymers. acs.org

Stereocontrolled Synthesis: Achieving control over the stereochemistry of oxetane analogues is a significant challenge and a major research goal. Enantioenriched oxetanes can be prepared through methods like the cyclodehydration of corresponding 1,3-diols, which allows for the retention of enantiomeric excess. acs.org Such control is crucial for applications where specific polymer microstructures are required.

Structure-Property Relationship Studies: A deep understanding of how molecular architecture influences macroscopic properties is essential. Researchers are systematically studying how variations in substituents on the oxetane ring affect polymer characteristics like thermal stability, mechanical strength, and chemical resistance. For example, 3,3-disubstituted oxetanes are known to provide a good balance between chemical stability and reactivity. doi.orgacs.org The introduction of different side chains can modulate the flexibility of the polymer backbone. nih.gov

The following table outlines potential next-generation oxetane analogues and their targeted properties:

Table 1: Potential Next-Generation Oxetane Analogues and Targeted Properties| Analogue Class | Functional Group | Targeted Property Improvement | Potential Application Area |

|---|---|---|---|

| Energetic Oxetanes | Azido (-N₃), Nitro (-NO₂) | Increased energy density, controlled decomposition | Propellants, explosives doi.orgnih.gov |

| Functionalized Oxetanes | Hydroxyl (-OH), Carboxyl (-COOH) | Enhanced adhesion, biocompatibility, reactivity for cross-linking | Coatings, adhesives, biomaterials acs.org |

| Fluorinated Oxetanes | Fluoroalkyl chains | Increased hydrophobicity, chemical resistance, low surface energy | High-performance coatings, seals |

| Siloxane-containing Oxetanes | Siloxane moieties | Improved thermal stability, flexibility at low temperatures | Aerospace materials, high-performance elastomers |

Innovations in Scalable and Sustainable Synthetic Methodologies

As the demand for oxetane-based materials grows, the development of efficient, scalable, and environmentally friendly synthetic methods is paramount. Key areas of innovation include:

Solvent-Free Synthesis: Moving away from traditional solvent-based syntheses reduces environmental impact and can simplify purification processes. Melt synthesis of oxetane monomers without the use of solvents is a significant step towards greener manufacturing. radtech.org

Catalyst Development: Research into new and improved catalysts is ongoing. This includes the development of heterogeneous catalysts that can be easily recovered and reused, contributing to more sustainable processes. rsc.org Lewis acids and superacids are effective initiators for oxetane polymerization, but optimizing their efficiency and minimizing side reactions remains a focus. wikipedia.org

One-Pot Reactions: Consolidating multiple synthetic steps into a single "one-pot" procedure improves efficiency and reduces waste. Methodologies that combine Williamson etherification with C-H functionalization represent a streamlined approach to oxetane synthesis. beilstein-journals.orgnih.gov

Alternative Synthetic Routes: Exploration of novel synthetic strategies beyond traditional methods is crucial. This includes [2+2] cycloadditions (Paternò-Büchi reaction), ring expansions of epoxides, and ring contractions of larger heterocycles. beilstein-journals.orgnih.govillinois.edu

Exploration of Novel Polymerization Mechanisms and Hybrid Systems

The polymerization of "Oxetane, 3,3-bis(butoxymethyl)-" and its analogues is a rich area for exploration, with a focus on creating polymers with novel architectures and properties.

Living and Controlled Polymerization: Achieving living or controlled polymerization of oxetanes allows for precise control over polymer molecular weight and architecture, including the synthesis of block copolymers. The activated monomer mechanism is one route to producing polymers with a narrow molecular weight distribution. scilit.com

Hybrid Polymer Systems: Combining oxetane monomers with other polymer systems can lead to materials with synergistic properties. Copolymers of energetic oxetanes with non-energetic polymers like tetrahydrofuran (B95107) have been investigated to improve mechanical properties. nih.gov Hybrid systems with epoxides are also of interest, as oxetanes can accelerate the polymerization of epoxy monomers. iaea.org

Photoinitiated Polymerization: Photoactivated cationic ring-opening polymerization offers spatial and temporal control over the curing process. tandfonline.com This technique is particularly useful for applications such as coatings, adhesives, and 3D printing. The polymerization often involves an induction period followed by rapid, thermally accelerated propagation. tandfonline.com

Advanced Characterization of Polymer Microstructures and Network Architectures

A thorough understanding of the three-dimensional structure of polyoxetane networks is critical for predicting and controlling their performance.

Microstructure Analysis: Advanced analytical techniques are being employed to probe the detailed microstructure of these polymers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and functionality of the polymer chains.

Network Topology: For cross-linked systems, characterizing the network architecture is essential. Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) can provide insights into the morphology and homogeneity of the polymer network. nih.gov The cross-linker concentration has a significant impact on the network's heterogeneity and viscoelastic properties. nih.gov

Modeling and Simulation: Computational modeling is becoming an increasingly important tool for predicting polymer structures and properties. Molecular dynamics simulations can provide insights into chain conformation, network formation, and the interactions between polymer chains and other components, such as lithium salts in polymer electrolytes. researchgate.net

Expanding the Scope of Applications in Emerging Technologies

The unique properties of polymers derived from "Oxetane, 3,3-bis(butoxymethyl)-" and its analogues make them promising candidates for a variety of high-tech applications.

Energetic Materials: As previously mentioned, azido- and nitrato-functionalized polyoxetanes are being developed as high-performance binders for solid rocket propellants and other energetic composites, offering potential improvements in energy and safety. doi.orgnih.gov

Solid Polymer Electrolytes: The flexible polyether backbone of some polyoxetanes makes them suitable for use as solid polymer electrolytes in next-generation lithium-ion batteries. These materials can offer high ionic conductivity and improved safety compared to liquid electrolytes. researchgate.net

Advanced Coatings and Adhesives: The excellent chemical resistance and thermal stability of polyoxetanes make them ideal for high-performance coatings and adhesives. tandfonline.com Photo-curable oxetane systems allow for rapid, on-demand curing. radtech.org

Organic Electronics: Oxetane-functionalized conjugated polymers are being explored for use in organic field-effect transistors (OFETs) and polymer solar cells (PSCs), where they can contribute to improved device performance. researchgate.net

Biomedical Applications: The biocompatibility and tunable properties of certain polyoxetanes open up possibilities in the biomedical field, although this is a less explored area for "Oxetane, 3,3-bis(butoxymethyl)-" itself. The oxetane motif is increasingly used in drug discovery to fine-tune the properties of bioactive molecules. acs.orgnih.gov

The following table summarizes emerging applications and the key properties of oxetane polymers that make them suitable for these roles.

Table 2: Emerging Applications for Oxetane-Based Polymers| Application Area | Key Polymer Properties | Specific Oxetane Type/Analogue |

|---|---|---|

| Energetic Materials | High energy density, thermal stability | Poly(3,3-bis(azidomethyl)oxetane) (PolyBAMO) nih.gov |

| Solid Polymer Electrolytes | Ionic conductivity, electrochemical stability, flexibility | Polyoxetanes with oligo(ethylene oxide) side chains researchgate.net |

| High-Performance Coatings | Chemical resistance, thermal stability, adhesion | Cross-linked poly(3,3-bis(butoxymethyl)oxetane) |

| Organic Electronics | Charge transport, processability | Oxetane-functionalized conjugated polymers researchgate.net |

| 3D Printing/Stereolithography | Rapid photopolymerization, mechanical properties | Di-functional oxetane monomers tandfonline.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 3,3-bis(butoxymethyl)oxetane, and how do reaction parameters influence yield?

- Methodology :

- Bromination-Cyclization Route : Start with pentaerythritol or metriol bromination using HBr/AcOH/H₂SO₄ mixtures to form bis(bromomethyl) intermediates. Substitute bromide groups with butoxide ions via nucleophilic displacement (phase-transfer catalysis with TBAB enhances efficiency) .

- Cyclization : Conduct ring-closure under basic conditions (e.g., NaOH) to form the oxetane ring. Optimize temperature (60–80°C) and solvent polarity (DMF or DMSO) to minimize side reactions .

- Key Parameters : Excess butanol (4:1 molar ratio to Br), reaction time (12–24 hrs), and catalyst loading (5–10 mol% TBAB) improve yields >75% .

Q. What spectroscopic techniques are critical for characterizing 3,3-bis(butoxymethyl)oxetane?

- FTIR : Confirm ether linkages (C-O-C stretch at 1100–1050 cm⁻¹) and butoxymethyl groups (C-H stretches at 2950–2850 cm⁻¹) .

- ¹H/¹³C NMR : Identify oxetane ring protons (δ 4.2–4.5 ppm) and butoxy methylene signals (δ 3.4–3.6 ppm). ¹³C peaks at 70–80 ppm confirm ether carbons .

- Elemental Analysis : Validate C/H/O ratios (theoretical: C 64.3%, H 10.7%, O 25.0%) to assess purity .

Advanced Research Questions

Q. How do reactivity ratios of 3,3-bis(butoxymethyl)oxetane with co-monomers affect copolymer microstructure?

- Reactivity Parameters : Use the Fineman-Ross or Kelen-Tüdős method to determine monomer reactivity ratios (e.g., r₁ and r₂). For example, copolymerization with 3-nitratomethyl-3-methyloxetane (NMMO) shows r₁ ≈ 0.8 (BAMO) and r₂ ≈ 1.2 (NMMO), favoring alternating sequences .

- Microstructure Analysis :

- X-ray Diffraction : Detect amorphous-crystalline transitions (e.g., d-spacing 4.2 Å for ordered domains) .

- DSC : Measure T_g (e.g., −45°C for poly(BAMO-co-NMMO)) and melting points to assess phase behavior .

Q. What challenges arise in controlling molecular weight during cationic ring-opening polymerization (CROP)?

- Initiator Systems : BF₃·Et₂O with diols (e.g., 1,4-butanediol) at 1:0.8 molar ratio achieves controlled Mn (~5,000–20,000 Da). Excess initiator causes chain transfer, lowering Mn .

- Side Reactions : Backbiting or ether scission under high temperatures (>50°C) broadens dispersity (Đ > 2.0). Use low-temperature polymerization (−10°C) to suppress side reactions .

Q. How do plasticizers influence the thermal stability of poly(3,3-bis(butoxymethyl)oxetane) copolymers?

- Thermal Decomposition : TGA shows two-step degradation: plasticizer evaporation (150–200°C) and polymer backbone breakdown (250–300°C). Adding 20% PDADN (energetic plasticizer) lowers onset decomposition by 15°C .

- DSC Analysis : Exothermic peaks at 220–240°C correlate with nitrate ester decomposition in NMMO copolymers .

Safety and Compliance

Q. What safety protocols are essential for handling 3,3-bis(butoxymethyl)oxetane in labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.